7-Bromo-8-methylquinoline-3-carboxylic acid
Description
Chemical Identity and Nomenclature
7-Bromo-8-methylquinoline-3-carboxylic acid is a halogenated quinoline derivative with the systematic IUPAC name 7-bromo-8-methyl-3-quinolinecarboxylic acid . Its molecular formula, C₁₁H₈BrNO₂ , corresponds to a molecular weight of 266.09 g/mol . The compound is identified by the CAS registry number 1189107-65-0 and PubChem CID 45599449 , which facilitate its unambiguous classification in chemical databases. Structural descriptors include the SMILES string CC1=C(C=CC2=CC(=CN=C12)C(=O)O)Br and the InChIKey BVMNIAXJORZCRN-UHFFFAOYSA-N , both of which encode its quinoline backbone substituted with a bromine atom at the 7-position, a methyl group at the 8-position, and a carboxylic acid moiety at the 3-position.
Table 1: Molecular identity of this compound
| Property | Value |
|---|---|
| IUPAC Name | 7-bromo-8-methyl-3-quinolinecarboxylic acid |
| Molecular Formula | C₁₁H₈BrNO₂ |
| Molecular Weight | 266.09 g/mol |
| CAS Registry Number | 1189107-65-0 |
| PubChem CID | 45599449 |
| SMILES | CC1=C(C=CC2=CC(=CN=C12)C(=O)O)Br |
| InChIKey | BVMNIAXJORZCRN-UHFFFAOYSA-N |
The compound’s structural uniqueness arises from its substitution pattern, which combines electron-withdrawing (bromine) and electron-donating (methyl) groups on the aromatic quinoline system. This configuration enhances its reactivity in electrophilic and nucleophilic substitution reactions, making it a versatile intermediate in synthetic organic chemistry.
Historical Context in Quinoline Derivative Research
Quinoline, first isolated from coal tar in 1834 by Friedlieb Ferdinand Runge, laid the foundation for derivatives like this compound. Early quinoline research focused on natural alkaloids such as quinine, which became a cornerstone for antimalarial drug development. Synthetic quinoline derivatives gained prominence in the 20th century, driven by their structural adaptability and pharmacological potential.
The introduction of halogen atoms into quinoline frameworks, as seen in this compound, emerged from efforts to modulate biological activity and physicochemical properties. Bromination at the 7-position enhances electrophilic reactivity, enabling cross-coupling reactions for drug candidate synthesis. For instance, palladium-catalyzed Suzuki-Miyaura couplings using brominated quinolines have yielded compounds with targeted enzyme inhibition profiles, such as phosphodiesterase 5 (PDE5) inhibitors for Alzheimer’s disease research.
In agrochemistry, halogenated quinolines like this compound have been explored for antimicrobial and pesticidal applications. Their ability to disrupt microbial enzymatic pathways aligns with broader trends in developing eco-friendly agrochemicals. The methyl group at the 8-position further fine-tunes lipophilicity, optimizing membrane permeability in bioactive molecules.
Properties
IUPAC Name |
7-bromo-8-methylquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO2/c1-6-9(12)3-2-7-4-8(11(14)15)5-13-10(6)7/h2-5H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVMNIAXJORZCRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=CC(=CN=C12)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30670992 | |
| Record name | 7-Bromo-8-methylquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30670992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189107-65-0 | |
| Record name | 7-Bromo-8-methylquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30670992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1189107-65-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Electrophilic Aromatic Substitution Using N-Bromosuccinimide (NBS)
- Bromination of 8-methylquinoline typically employs electrophilic aromatic substitution using N-bromosuccinimide (NBS) as the brominating agent.
- The reaction is often carried out in a solvent such as glacial acetic acid or dichloromethane, sometimes with a catalyst like iron(III) bromide to enhance regioselectivity.
- Temperature control is critical; lower temperatures favor monobromination at the 7-position, while higher temperatures or excess brominating agent may lead to polybromination.
- Industrial processes may use continuous flow reactors to optimize bromination efficiency and selectivity, with efforts toward greener chemistry by minimizing solvents and using recyclable catalysts.
Bromination of 8-Substituted Quinolines: Literature Insights
- Studies on bromination of 8-substituted quinolines (including 8-methylquinoline) show that NBS and molecular bromine are common reagents.
- For example, bromination of 8-methoxyquinoline (structurally similar to 8-methylquinoline) with NBS in sulfuric acid yields predominantly 5-bromo and 5,7-dibromo derivatives, indicating the importance of reaction conditions for selectivity.
- Bromination of 8-hydroxyquinoline analogs demonstrated that temperature and solvent choice influence the formation of 7-bromo derivatives versus dibromo products.
- Selective formation of 7-bromo-8-substituted quinolines has been achieved using low temperatures and specific solvent systems such as dry toluene with t-butylamine at -75 °C, yielding up to 92% of the 7-bromo product.
Introduction of the 3-Carboxylic Acid Group
- The carboxylic acid group at the 3-position is typically introduced via oxidation or functional group transformation of a precursor such as a methyl or aldehyde group at the 3-position.
- A common approach involves starting from 8-methylquinoline derivatives and performing selective oxidation at the 3-position to yield the carboxylic acid.
- Alternatively, quinoline-3-carboxylic acid derivatives can be brominated and methylated subsequently, depending on the synthetic route.
Example Synthetic Route from Patent CN108484495B (Related Quinoline Derivatives)
Although the patent CN108484495B focuses on 3-bromo-7-hydroxyquinoline, its methodology provides valuable insights into quinoline ring functionalization that can be adapted for this compound:
| Step | Description | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Formation of quinoline-7-trifluoromethanesulfonate | 7-Hydroxyquinoline, trifluoromethanesulfonic anhydride, dichloromethane, pyridine, 0°C, 2h | 78.6 | Activation of 7-position for substitution |
| 2 | Bromination at 3-position | N-Bromosuccinimide, glacial acetic acid, 90°C, 2h | 82.3 | Electrophilic bromination |
| 3 | Hydrolysis to 3-bromo-7-hydroxyquinoline | 10% NaOH, ethanol, room temp, 2h | 95.7 | Conversion to hydroxy derivative |
This process highlights the use of triflate intermediates and controlled bromination, which could be modified for methyl substitution at position 8 and carboxylation at position 3.
Summary Table of Preparation Methods
Research Findings and Considerations
- Regioselectivity: Achieving selective bromination at the 7-position on an 8-methylquinoline scaffold requires careful control of reaction conditions, including temperature, solvent, and brominating agent equivalents.
- Yield Optimization: Lower temperatures and appropriate solvents favor monobromination, while higher temperatures or excess bromine sources can lead to dibrominated or polybrominated byproducts.
- Functional Group Compatibility: The presence of methyl and carboxylic acid groups necessitates mild conditions to avoid side reactions or degradation.
- Scale-up Potential: Continuous flow reactors and green chemistry approaches are promising for industrial scale synthesis, improving safety and reducing waste.
- Adaptation of Known Methods: Established methods for bromination of 8-substituted quinolines and triflate intermediates can be adapted for the target compound with modifications to accommodate the carboxylic acid functionality.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-8-methylquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The quinoline ring can undergo oxidation or reduction reactions, altering its electronic properties and reactivity.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination.
Palladium Catalysts: Employed in coupling reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Like sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinoline derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Chemistry
7-Bromo-8-methylquinoline-3-carboxylic acid is utilized as a building block in organic synthesis. It participates in various chemical reactions, including:
- Substitution Reactions : The bromine atom can be replaced by nucleophiles such as amines or thiols.
- Oxidation and Reduction : The quinoline ring can undergo transformations that alter its electronic properties.
- Coupling Reactions : It can be involved in coupling processes like Suzuki-Miyaura coupling to create more complex structures .
Biology
Research has indicated potential biological activities of this compound, including:
- Antimicrobial Properties : Studies suggest efficacy against various pathogens.
- Anticancer Activity : It has been investigated for its ability to inhibit cancer cell proliferation, particularly against breast cancer cell lines (MCF-7). In vitro studies demonstrated that compounds derived from this acid could significantly reduce cell viability, indicating potential as anticancer agents .
Medicine
The compound is explored for therapeutic applications, particularly in drug discovery. Its derivatives are being studied for their ability to interact with specific molecular targets, including enzymes involved in cancer progression and other diseases. Understanding these interactions is crucial for assessing its therapeutic potential .
Case Studies
- Anticancer Activity Study :
- Antimicrobial Research :
- Research highlighted the antimicrobial activity of derivatives derived from this compound, showing effectiveness against a range of bacteria and fungi. This positions it as a candidate for developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of 7-Bromo-8-methylquinoline-3-carboxylic acid is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific derivatives and modifications. For instance, quinoline derivatives are known to inhibit enzymes, interfere with DNA replication, and disrupt cellular processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Halogen Variation
7-Chloro-8-methylquinoline-3-carboxylic Acid
- Molecular Formula: C₁₁H₈ClNO₂
- Key Differences : Replaces bromine with chlorine at position 5.
8-Bromo-6-methylquinoline-3-carboxylic Acid
Functional Group Modifications
7-Bromo-4-hydroxyquinoline-3-carboxylic Acid
- Molecular Formula: C₁₀H₆BrNO₃
- Key Differences : Hydroxy group at position 4 instead of methyl at 8.
- Impact : The hydroxy group enhances water solubility via hydrogen bonding but may reduce stability under acidic conditions due to deprotonation .
8-Bromo-4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic Acid
Methyl Group Position Variants
6-Bromo-2-methylquinoline-3-carboxylic Acid
Data Tables
Table 1: Structural and Physical Properties
Biological Activity
7-Bromo-8-methylquinoline-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential antimicrobial and anticancer properties. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula C₁₁H₈BrNO₃ and a molecular weight of 282.09 g/mol. Its structure features a bromine atom at the 7-position, a methyl group at the 8-position, and a carboxylic acid group at the 3-position, which contribute to its chemical reactivity and biological activity. The quinoline backbone is known for its pharmacological significance, making derivatives like this compound valuable for drug development.
The exact mechanism of action for this compound is not fully elucidated. However, it is believed to interact with various molecular targets, influencing key biological pathways:
- Inhibition of Enzymes : Preliminary studies suggest that this compound may inhibit lactate dehydrogenase A (LDHA), an enzyme critical in cancer metabolism. Inhibition of LDHA can lead to reduced cancer cell proliferation and altered metabolic pathways.
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various pathogens, indicating its potential as an antibacterial agent.
Anticancer Properties
Research indicates that this compound may exhibit anticancer effects through:
- Cell Proliferation Inhibition : Studies have shown that it can reduce the viability of cancer cells in vitro, suggesting its potential utility in cancer treatment.
- Mechanistic Insights : Interaction with metabolic enzymes like LDHA suggests that it could disrupt energy production in cancer cells, leading to apoptosis .
Antimicrobial Properties
The compound has demonstrated activity against various bacterial strains:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µM |
| Escherichia coli | 75 µM |
| Streptococcus agalactiae | 100 µM |
These findings highlight its potential as a broad-spectrum antimicrobial agent .
Case Studies and Research Findings
- Anticancer Activity Study : A study conducted on various cancer cell lines showed that this compound inhibited cell growth significantly compared to control groups. The study emphasized its role as a potential lead compound for further development in cancer therapeutics .
- Antimicrobial Efficacy Assessment : In vitro tests revealed that the compound exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The results indicated that modifications to the quinoline structure could enhance its antimicrobial efficacy .
Q & A
Q. What are the common synthetic routes for preparing 7-bromo-8-methylquinoline-3-carboxylic acid and related derivatives?
- Methodological Answer : A widely used approach involves the reduction of nitro precursors followed by cyclization. For example, 8-nitro-7-substituted-1,4-dihydroquinoline-3-carboxylic acid derivatives can be reduced to 8-amino intermediates, which undergo PPA (polyphosphoric acid)-catalyzed lactamization to form the quinoline core . Alternative routes include site-selective cyclocondensation reactions using α-acetyl-N-arylhydrazonoyl chlorides in ethanol with triethylamine, yielding tricyclic systems . Key steps:
Nitro group reduction (e.g., catalytic hydrogenation or chemical reducing agents).
Cyclization via PPA or acid-catalyzed conditions.
Bromination at the 7-position and methylation at the 8-position using halogenation agents (e.g., NBS) and methylating reagents (e.g., CH₃I).
Q. How is structural characterization of this compound performed?
- Methodological Answer : Characterization typically combines spectroscopic and analytical techniques:
- IR Spectroscopy : Identifies carboxylic acid (C=O stretch ~1700 cm⁻¹) and quinoline ring vibrations.
- NMR : ¹H NMR confirms substituent positions (e.g., methyl at δ 2.5–3.0 ppm, bromo-induced deshielding). ¹³C NMR distinguishes carbonyl carbons (~165–170 ppm).
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ for C₁₂H₉BrNO₂: ~296.98 m/z).
These methods are critical for verifying synthetic success and purity .
Q. What safety protocols are recommended for handling quinoline-3-carboxylic acid derivatives?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, chemical-resistant lab coats, and safety goggles. Inspect gloves for integrity before use .
- Ventilation : Use fume hoods to avoid inhalation of fine particles.
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and avoid drainage contamination .
- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents .
Advanced Research Questions
Q. How do substituents at the 7- and 8-positions influence the biological activity of quinoline-3-carboxylic acid derivatives?
- Methodological Answer :
- Bromo (7-position) : Enhances electrophilic reactivity, potentially improving binding to bacterial DNA gyrase (observed in fluoroquinolone analogs) .
- Methyl (8-position) : Introduces steric hindrance, which may reduce off-target interactions but also affect solubility. Comparative studies with 8-H and 8-CF₃ analogs suggest methyl groups balance bioavailability and target affinity .
- Experimental Design : Synthesize analogs with varying substituents and assay against bacterial topoisomerases (e.g., E. coli gyrase inhibition assays) .
Q. What strategies optimize the yield of this compound in large-scale synthesis?
- Methodological Answer :
- Reaction Solvent : Ethanol with triethylamine improves site selectivity in cyclocondensation reactions .
- Catalyst Screening : Test Brønsted acids (e.g., H₂SO₄ vs. PPA) for lactamization efficiency .
- Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) to isolate high-purity product.
- Yield Data : Pilot studies report ~60–75% yield for PPA-catalyzed routes vs. ~45–55% for non-catalytic methods .
Q. How can researchers resolve contradictions in spectral data for quinoline-3-carboxylic acid derivatives?
- Methodological Answer :
- Case Study : Discrepancies in ¹H NMR signals for methyl groups may arise from rotameric forms or solvent effects. Use deuterated DMSO to stabilize conformers and repeat measurements at varying temperatures .
- Cross-Validation : Compare IR and MS data with computational models (e.g., DFT calculations for expected vibrational frequencies) .
- Collaborative Analysis : Share raw data with specialized labs for independent verification.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
